![molecular formula C21H21ClN2O B12891396 4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline CAS No. 7449-61-8](/img/structure/B12891396.png)
4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a vinyloxazole moiety, and a diethylaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine. For instance, 2-chlorobenzaldehyde can react with an appropriate amine under acidic conditions to form the oxazole ring.
Attachment of the Diethylaniline Group: The final step involves the coupling of the vinyloxazole derivative with N,N-diethylaniline. This can be done using a nucleophilic substitution reaction, where the oxazole derivative reacts with diethylaniline in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring or the vinyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole or vinyl groups. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential pharmacological properties are explored for drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.
Comparación Con Compuestos Similares
4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline can be compared with other similar compounds, such as:
4-(5-(2-Chlorophenyl)-2-oxazolyl)-N,N-diethylaniline: This compound lacks the vinyl group, which may affect its reactivity and biological activity.
4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-dimethylaniline: The presence of a dimethyl group instead of a diethyl group can influence the compound’s solubility and interaction with biological targets.
4-(5-(2-Bromophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline: The substitution of chlorine with bromine can alter the compound’s chemical properties and reactivity.
The uniqueness of 4-(5-(2-Chlorophenyl)-2-vinyloxazol-4-yl)-N,N-diethylaniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7449-61-8 |
|---|---|
Fórmula molecular |
C21H21ClN2O |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
4-[5-(2-chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H21ClN2O/c1-4-19-23-20(21(25-19)17-9-7-8-10-18(17)22)15-11-13-16(14-12-15)24(5-2)6-3/h4,7-14H,1,5-6H2,2-3H3 |
Clave InChI |
HZKCONQHBJPGPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=C(OC(=N2)C=C)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



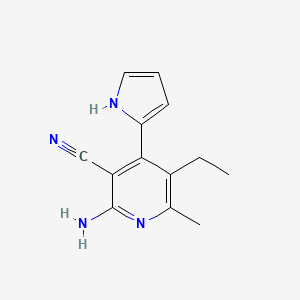
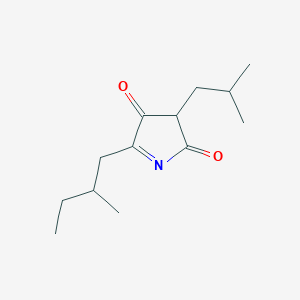
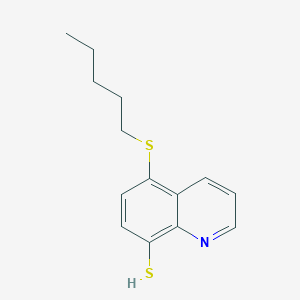

![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
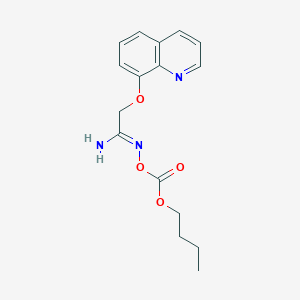
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
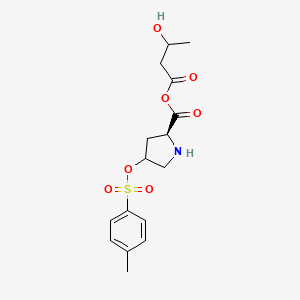
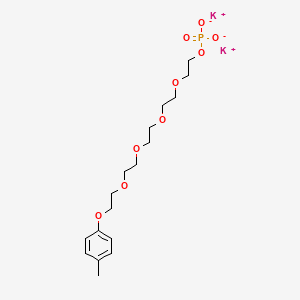
gold](/img/structure/B12891382.png)


![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
